molecular formula C16H13N3O4 B5911436 4-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

4-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

Cat. No.: B5911436
M. Wt: 311.29 g/mol
InChI Key: QZWUHCUVVHBWRW-IZZDOVSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and cinnamaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazide linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways . The nitro group and hydrazide linkage play crucial roles in its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15(11-6-12-4-2-1-3-5-12)17-18-16(21)13-7-9-14(10-8-13)19(22)23/h1-11H,(H,17,20)(H,18,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUHCUVVHBWRW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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